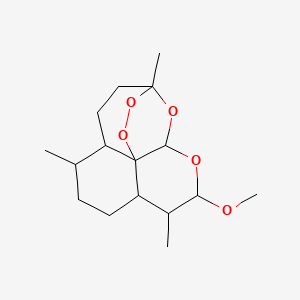

alpha-Artemether

Description

BenchChem offers high-quality alpha-Artemether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Artemether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYIRMFQILZOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860935 | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals | |

CAS No. |

943595-08-2, 80581-45-9, 71963-77-4 | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, decahydro-10-methoxy-3,6,9-trimethyl-, radical ion(1-), (3R,5aS,6R,8aS,9R,10S,12R,12aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943595-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxy-3,6,9-trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEMETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 139 | |

| Record name | ARTEMETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

alpha-Artemether mechanism of action in Plasmodium falciparum

Technical Guide: Mechanism of Action of -Artemether in Plasmodium falciparum

Chemical Identity & Stereochemical Context

-Artemether1-

Stereochemistry: The distinction lies at the C-10 position .[1]

- -Artemether: The methoxy group is equatorial. This is the standard commercial "Artemether" due to slightly higher thermodynamic stability and metabolic favorability.

- -Artemether: The methoxy group is axial. While often a minor product in non-stereoselective reduction/methylation of artemisinin, it retains potent antimalarial activity.

-

Pharmacophore: Both isomers rely on the endoperoxide bridge (C3-O13-O14-C12) . This bridge is the "warhead" responsible for the drug's parasiticidal activity.

Physicochemical Profile (Comparative)

| Feature | Clinical Relevance | ||

| C-10 Configuration | Axial ( | Equatorial ( | Affects metabolic half-life. |

| Solubility | Lipophilic | Lipophilic | Rapid membrane permeation in parasitized RBCs (iRBCs). |

| Activation Energy | Comparable | Comparable | Both require Fe(II) for bioactivation. |

| Metabolism | Rapidly hydrolyzed to DHA | Rapidly hydrolyzed to DHA | Dihydroartemisinin (DHA) is the active metabolite for both. |

Core Mechanism of Action: The "Heme-Activation" Model

The mechanism of

Phase I: Bioactivation via Hemoglobin Catabolism

P. falciparum degrades host hemoglobin within its acidic digestive vacuole (DV) to source amino acids. This process releases toxic Free Heme (

-

Entry:

-Artemether diffuses into the iRBC and accumulates in the parasite's cytosol and DV. -

The Trigger: The endoperoxide bridge contacts free ferrous iron (

). -

Fenton-like Cleavage: The iron donates an electron to the anti-bonding orbital of the peroxide bond, causing homolytic cleavage.

Phase II: Radical Generation & Alkylation

The cleavage generates highly reactive Oxygen-centered radicals , which rapidly rearrange into Carbon-centered radicals (primary and secondary).

-

Primary Targets (Promiscuous Alkylation): These radicals function as alkylating agents. They covalently bind to:

-

Heme: Forming Heme-Artemether adducts.[2] This prevents the polymerization of toxic heme into inert Hemozoin (malaria pigment), leading to heme toxicity.

-

Proteins: Alkylation of over 100 essential parasite proteins (the "promiscuous targeting" model).

-

Phase III: Specific Molecular Targets

Beyond general alkylation, specific proteins have been identified as high-affinity targets:

-

PfATP6 (SERCA Pump):

-Artemether inhibits the sarco/endoplasmic reticulum -

PfPI3K: Inhibition of Phosphatidylinositol-3-kinase (PfPI3K) disrupts signaling pathways regulating endocytosis and hemoglobin trafficking.

-

Mitochondrial ETC: Disruption of the electron transport chain, causing a collapse in membrane potential (

).

Visualization: The Activation Cascade

Caption: The iron-mediated activation pathway of

Resistance Mechanisms: The K13 Paradigm

Resistance to artemisinins is not "classical" (e.g., target mutation preventing binding). Instead, it is a delayed clearance phenotype mediated by the Kelch13 (K13) protein.

-

Mechanism: Mutations in the K13 propeller domain (e.g., C580Y) reduce hemoglobin endocytosis.

-

Causality: Less hemoglobin digestion

Less Free Heme ( -

UPR Response: Resistant parasites also upregulate the Unfolded Protein Response (UPR) to manage the proteotoxic stress caused by radical alkylation.

Experimental Protocols for Validation

To study the MoA of

Protocol A: Ring-stage Survival Assay (RSA)

The gold standard for assessing Artemisinin partial resistance.

-

Synchronization: Use 5% Sorbitol to synchronize P. falciparum cultures to the early ring stage (0–3 hours post-invasion).

-

Drug Pulse:

-

Prepare

-Artemether stock in DMSO. -

Expose tightly synchronized rings (0–3 hpi) to 700 nM

-Artemether for exactly 6 hours .

-

-

Wash: Remove drug by washing cells

with RPMI 1640 medium. -

Recovery: Resuspend in drug-free medium and culture for 66 hours (total 72h).

-

Readout:

-

Prepare Giemsa-stained thin smears.

-

Count viable parasites.

-

Calculation:

-

Interpretation: Survival

indicates resistance.

-

Protocol B: Heme-Fractionation Assay

To validate the inhibition of Hemozoin formation.

-

Treatment: Incubate trophozoite-stage parasites with

concentrations of -

Lysis: Lyse RBCs with saponin to isolate parasite pellets.

-

Fractionation:

-

Wash pellet with PBS.

-

Extract Free Heme using 2.5% SDS/0.1M NaOH.

-

Extract Hemozoin (insoluble pellet) by dissolving in 0.1M NaOH/2.5% SDS after washing.

-

-

Quantification: Measure absorbance at 405 nm (Soret band) for both fractions.

-

Result: Effective

-Artemether treatment increases the Free Heme/Hemozoin ratio compared to control.

Visualization: RSA Workflow

Caption: The Ring-stage Survival Assay (RSA) workflow for quantifying

References

-

Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology. Link

-

Tilley, L., et al. (2016). Artemisinin Action and Resistance in Plasmodium falciparum. Trends in Parasitology. Link

-

Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases. Link

-

Krishna, S., et al. (2008). Artemisinins: their growing importance in medicine. Trends in Pharmacological Sciences. Link

-

O'Neill, P. M., et al. (2010). Mechanism of action of artemisinin, the future of oral and IV therapy. Current Opinion in Pharmacology. Link

The Core Interaction of α-Artemether and Heme in Plasmodium falciparum

An In-depth Technical Guide:

A Guide for Researchers and Drug Development Professionals

Abstract

Artemisinin and its derivatives, including α-artemether, represent the cornerstone of modern antimalarial therapy and are pivotal in the global effort to combat malaria.[1][2] Their remarkable potency and rapid parasiticidal action stem from a unique, targeted activation mechanism that exploits the parasite's own biology. This guide provides a detailed technical exploration of the central interaction between α-artemether and heme within the malaria parasite, Plasmodium falciparum. We will dissect the biochemical prerequisites for drug activation, the cascade of radical generation, the subsequent multi-pronged assault on parasite macromolecules, and the experimental methodologies used to validate these interactions. Understanding this core mechanism is fundamental for optimizing current therapeutic strategies, overcoming emerging resistance, and designing the next generation of antimalarial agents.

The Biological Prerequisite: Parasitic Digestion and the Heme Reservoir

The selective toxicity of α-artemether is intrinsically linked to the lifecycle of the malaria parasite within human erythrocytes.[3] During its intraerythrocytic stages, P. falciparum resides within a digestive vacuole (DV), where it extensively degrades host hemoglobin to acquire essential amino acids for its growth and replication.[4][5] This process, however, liberates a substantial quantity of free heme (ferroprotoporphyrin IX, Fe²⁺-FPIX), a highly toxic molecule that can generate reactive oxygen species (ROS) and destabilize membranes.[4]

To protect itself, the parasite has evolved a critical detoxification pathway: the biocrystallization of heme into a chemically inert, insoluble polymer called hemozoin, or "malaria pigment".[4][6] Despite this efficient sequestration, a transient pool of redox-active, ferrous (Fe²⁺) heme remains accessible within the DV.[4][7] This very pool of heme, a byproduct of the parasite's feeding process, serves as the primary activator for artemether, turning the parasite's own metabolic activity into a fatal liability.[4][8]

The Activation Cascade: Heme-Catalyzed Cleavage of the Endoperoxide Bridge

The pharmacophore of all artemisinin-based compounds is the 1,2,4-trioxane ring, which contains a chemically crucial endoperoxide bridge.[2][9] This bridge is the key to the drug's antimalarial activity. The activation of α-artemether is initiated by a reductive cleavage of this endoperoxide bond, a reaction catalyzed with high efficiency by the ferrous iron within heme.[3][7][10] While free ferrous iron can also activate the drug, studies have demonstrated that heme is the primary and more rapid biological activator in vivo.[4][7][11]

The interaction proceeds as follows:

-

Reductive Cleavage: The Fe²⁺ atom of heme interacts with an oxygen atom of the endoperoxide bridge. This leads to a single-electron transfer, cleaving the O-O bond.

-

Radical Formation: This cleavage event generates highly unstable oxygen-centered radicals.[9][12][13]

-

Rearrangement: The oxygen-centered radical rapidly undergoes rearrangement to form a more stable, and highly reactive, carbon-centered radical (typically at the C4 position).[6][14]

This transformation of a stable pro-drug into a potent radical species inside the parasite is the lynchpin of its mechanism of action.

Caption: Multi-target cytotoxic effects of activated artemether.

Quantitative Data and Experimental Validation

The proposed mechanism is supported by a wealth of experimental data. Key assays validate the interaction with heme and the subsequent inhibition of its detoxification.

Table 1: Comparative Inhibition of Hemozoin Formation

The β-Hematin Inhibition Assay (BHIA) quantifies the ability of a drug to prevent the formation of synthetic hemozoin. Crucially, artemether's inhibitory activity is dependent on reducing conditions, which permit the presence of Fe²⁺-heme required for its activation.

| Compound | Condition | EC₅₀ (µM) for Hemozoin Inhibition | Reference |

| α-Artemether | Reducing (R-BHIA) | ~1.5 - 3.0 | [6][15] |

| α-Artemether | Oxidizing (O-BHIA) | >100 (No significant inhibition) | [6][15] |

| Chloroquine | Reducing (R-BHIA) | ~20 - 25 | [6][15] |

| Chloroquine | Oxidizing (O-BHIA) | ~25 - 30 | [6][15] |

Data are approximate values synthesized from published reports for illustrative purposes.

This data clearly demonstrates that, unlike chloroquine which acts by non-covalently capping the growing crystal, artemether must first be activated to form adducts that potently inhibit heme detoxification. [6][14]

Key Experimental Protocols

Protocol 1: β-Hematin Inhibition Assay (under Reducing Conditions)

This assay is critical for demonstrating the activation-dependent inhibition of heme detoxification.

Objective: To quantify the potency of α-artemether in preventing hemozoin formation in the presence of a reducing agent.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hemin (Fe³⁺-FPIX) in DMSO.

-

Prepare serial dilutions of α-artemether and a control drug (e.g., chloroquine) in DMSO.

-

Prepare a 0.5 M sodium acetate buffer, pH 5.2.

-

Prepare a fresh solution of a reducing agent, such as glutathione (GSH), in the acetate buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add the hemin stock solution.

-

Add the serially diluted drug solutions to their respective wells. Include no-drug controls.

-

Initiate the reaction by adding the acetate buffer containing GSH. This reduces a portion of the hemin to heme (Fe²⁺) and provides the necessary acidic environment for crystallization.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

-

Quantification:

-

Centrifuge the plate to pellet the insoluble hemozoin.

-

Remove the supernatant.

-

Wash the pellet with DMSO to remove any remaining soluble heme/hemin.

-

Dissolve the hemozoin pellet in a known concentration of NaOH or another suitable solvent.

-

Measure the absorbance of the dissolved hemozoin at ~405 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. Plot the data and determine the EC₅₀ value using a non-linear regression model. [6]

Caption: Workflow for the β-Hematin Inhibition Assay (BHIA).

Implications for Drug Resistance

The heme-dependent activation mechanism provides a clear framework for understanding artemisinin resistance. Clinically relevant resistance is predominantly linked to mutations in the parasite's Kelch13 (K13) protein. [12][16]These mutations are associated with a reduced capacity of early ring-stage parasites to endocytose host hemoglobin. [4]This leads to:

-

Reduced Hemoglobin Digestion: Less hemoglobin is processed in the DV.

-

Lower Heme Availability: The intracellular pool of free heme is diminished.

-

Decreased Drug Activation: With less heme available to catalyze the reaction, less α-artemether is converted into its cytotoxic radical form, allowing the parasite to survive the standard therapeutic pulse. [4][6] Furthermore, some studies suggest that mutant K13 proteins exhibit a weaker binding affinity for heme, which could further reduce the efficiency of artemether activation. [17]

Conclusion

The antimalarial efficacy of α-artemether is a direct consequence of its intricate and deadly interaction with heme. The parasite's essential process of hemoglobin digestion provides the very catalyst—ferrous heme—that transforms the inert drug into a highly reactive radical species. This radical then orchestrates a multi-pronged attack through widespread alkylation of proteins and heme, leading to the inhibition of vital cellular functions and the disruption of the parasite's detoxification machinery. This elegant, targeted activation mechanism explains both the drug's potent, rapid parasiticidal activity and its selective toxicity. A thorough understanding of this core interaction remains paramount for monitoring resistance and for the rational design of future antimalarials that can continue our fight against this devastating disease.

References

-

Rosenthal, M. R., & Ng, C. L. (2020). P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response. ACS Infectious Diseases, 6(7), 1599-1614. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Artemether?. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Artemisinin?. [Link]

-

Singh, A., et al. (2015). Antimalarial Action of Artesunate Involves DNA Damage Mediated by Reactive Oxygen Species. Antimicrobial Agents and Chemotherapy, 59(3), 1426-1434. [Link]

-

Malaria World. (2020, July 15). Plasmodium falciparum Artemisinin Resistance: The Effect of Heme, Protein Damage, and Parasite Cell Stress Response. [Link]

-

Chen, G., et al. (2015). Mechanism of artemisinin phytotoxicity action: induction of reactive oxygen species and cell death in lettuce seedlings. Planta Medica, 81(5), 404-409. [Link]

-

Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. [Link]

-

Kapishnikov, S., et al. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy, 65(4), e01911-20. [Link]

-

O'Neill, P. M., et al. (2010). The Molecular Mechanism of Action of Artemisinin—The Debate Continues. Molecules, 15(3), 1705-1721. [Link]

-

Malaria World. (2025, March 19). A Comprehensive Review on the Antimicrobial Activity of the Genus Artemisia, Artemisinin, and its Derivatives. [Link]

-

MMV. (2024, November 28). Artemisinin: a game-changer in malaria treatment. [Link]

-

Njokah, M. J., et al. (2022). Reactive Oxygen Species in Malaria Treatment. Encyclopedia, 2(1), 503-516. [Link]

-

Cui, L., & Su, X. Z. (2009). Discovery, mechanisms of action and combination therapy of artemisinin. Expert Review of Anti-infective Therapy, 7(8), 999-1013. [Link]

-

Golenser, J., et al. (2006). Current perspectives on the mechanism of action of artemisinins. International Journal for Parasitology, 36(14), 1427-1441. [Link]

-

Wang, J., et al. (2022). The Antagonizing Role of Heme in the Antimalarial Function of Artemisinin: Elevating Intracellular Free Heme Negatively Impacts Artemisinin Activity in Plasmodium falciparum. Microorganisms, 10(3), 578. [Link]

-

Zhang, Y. K., & Wang, M. W. (2024). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Pharmaceuticals, 17(9), 1209. [Link]

-

Robert, A., et al. (2005). The antimalarial drug artemisinin alkylates heme in infected mice. Proceedings of the National Academy of Sciences, 102(38), 13676-13680. [Link]

-

Malaria World. (2024, November 19). Artemisinin-resistant Plasmodium falciparum Kelch13 mutant proteins display reduced heme-binding affinity and decreased artemisinin activation. [Link]

-

Zhu, L., et al. (2024). Pharmacokinetics and metabolism of artemisinin (ART) in Plasmodium yoelii: ART-heme adduct as a potential biomarker for its resistance. Pharmacological Research, 199, 107008. [Link]

-

Semantic Scholar. (2021, March 18). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. [Link]

-

Chellan, P., et al. (2022). The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs. Molecules, 27(1), 312. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68911, Artemether. [Link]

-

Wang, J., et al. (2016). Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe. Microbial Cell, 3(5), 203-205. [Link]

-

Zhang, S., & Gerhard, G. S. (2009). Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target. PLOS ONE, 4(10), e7472. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Arteether?. [Link]

-

Combrinck, J. M., et al. (2021). 4-aminoquinolines block heme iron reactivity and interfere with artemisinin action. eLife. [Link]

-

Wikipedia. Artemether. [Link]

-

Klonis, N., et al. (2013). Iron and heme metabolism in Plasmodium falciparum and the mechanism of action of artemisinins. Current Opinion in Microbiology, 16(6), 722-727. [Link]

Sources

- 1. malariaworld.org [malariaworld.org]

- 2. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]

- 3. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. What is the mechanism of Artemether? [synapse.patsnap.com]

- 11. microbialcell.com [microbialcell.com]

- 12. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 13. What is the mechanism of Arteether? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. malariaworld.org [malariaworld.org]

alpha-Artemether: Solubility Profiling & Purification Logic

Topic: alpha-Artemether Solubility and Purification Logic: A Technical Guide Audience: Process Chemists, Formulation Scientists, and Quality Control Researchers.[1] Format: In-depth Technical Whitepaper.

Executive Summary

In the synthesis of Artemether—a potent antimalarial agent derived from Artemisinin—the control of stereochemistry is paramount. The methylation of Dihydroartemisinin (DHA) yields a mixture of

This guide addresses the solubility differential between these two diastereomers. While

Physicochemical Distinction: Alpha vs. Beta

The solubility behavior of Artemether is dictated by the stereochemical orientation of the methoxy group at the C-10 position.

| Feature | ||

| Stereochemistry | C-10 Methoxy is equatorial (typically).[1][2] | C-10 Methoxy is axial.[1][2] |

| Physical State | Crystalline Solid (Needles/Prisms).[1][2] | Amorphous Solid or Oily Residue.[1] |

| Melting Point | 86–88°C | Lower / Indistinct (often oils out).[1][2] |

| Thermodynamics | High Lattice Energy (Lower Solubility).[1][2] | Low Lattice Energy (Higher Solubility).[1][2] |

Expert Insight: The "oily" nature of the

Solubility Profile & Data

The following data aggregates specific solubility values and trends observed in process chemistry literature. Note the dramatic difference in ethanol solubility, which drives the separation efficiency.

Table 1: Comparative Solubility in Organic Solvents (at 25°C)

| Solvent | Process Implication | ||

| Ethanol | ~370 g/L (High) [1] | ~16–20 g/L [2] | Primary Separation: High differential allows |

| Methanol | High (Miscible/Oily) | Moderate (Soluble at warm, crystallizes at cold) | Recrystallization: Methanol/Water mixtures are the industry standard for final purification.[1] |

| n-Hexane | ~3.86 g/L [1] | Low / Sparingly Soluble | Used in non-polar washes to remove specific lipophilic impurities, though less effective for |

| Acetone | Very High | High | Not suitable for crystallization; good for reactor cleaning.[1] |

| Water | Practically Insoluble | Practically Insoluble | Anti-solvent: Used to drive precipitation of the |

Critical Note: The value of ~370 g/L for

-Artemether in ethanol highlights its amorphous/oily character.[2] Unlike the-isomer, which hits a saturation point and nucleates, the -isomer acts more like a co-solvent or oil, resisting precipitation until extremely low temperatures or high water concentrations are reached.[1]

Technical Workflow: Purification via Solubility Difference

The standard industrial protocol for isolating pure

Experimental Protocol: Methanol/Water Fractional Crystallization

Objective: Reduce

-

Dissolution (Thermodynamic Reset):

-

Anti-Solvent Addition (Nucleation Control):

-

While maintaining 40°C, slowly add Water (approx. 20-30% of methanol volume) over 30 minutes.

-

Observation: The solution should remain clear or slightly hazy. If heavy precipitation occurs immediately, the temperature is too low or water addition is too fast (risk of trapping

-isomer).[1]

-

-

Seeding (Polymorph Selection):

-

Add pure

-Artemether seeds (0.5% w/w) at 35–38°C. -

Hold for 1 hour to allow stable crystal growth surfaces to form.[1]

-

-

Cooling Crystallization (The Separation Step):

-

Filtration and Wash:

Visualizing the Process Logic

The following diagram illustrates the decision matrix and physical flow for separating the isomers based on the solubility data above.

Caption: Solubility-driven fractionation workflow. The high solubility of alpha-artemether in aqueous alcohols ensures it remains in the liquid phase during beta-crystallization.[2]

Analytical Validation

To verify the solubility data and the success of the purification, High-Performance Liquid Chromatography (HPLC) is required.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/RI (preferred for process development).[2]

-

Retention Order:

-

Success Criteria: The "Solubility Wash" is deemed successful if the

-isomer peak in the final crystal is <0.5%.

References

-

ScentVN Chemical Data. (n.d.).[1] alpha-Artemether Properties and Solubility Profile. Retrieved from [Link][1][2][5]

-

Shmuklarsky, M. J., et al. (1993).[1] Comparison of Beta-Artemether and Beta-Arteether against Malaria Parasites. American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

-

PubChem. (2025).[1][2] alpha-Artemether Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2014).[1] CN103570740A: Preparation process of artemether. Retrieved from

Sources

- 1. alpha-Artemether | C16H26O5 | CID 104888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolpyralate | C21H28N2O9S | CID 44473182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6683193B2 - Single pot conversion of artemisinin into artemether - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Molecular Evolution of Artemisinin: From Ancient Pharmacognosy to Synthetic Biology

Executive Summary

The historical development of artemisinin (qinghaosu) represents one of the most profound paradigm shifts in modern pharmacology. Driven by the catastrophic rise of chloroquine-resistant Plasmodium falciparum in the 1960s, the discovery of artemisinin introduced a completely novel chemical scaffold—a sesquiterpene lactone containing a 1,2,4-trioxane ring. This whitepaper deconstructs the technical evolution of artemisinin-based antimalarials, detailing the chemical causality behind its initial extraction, its radical-mediated mechanism of action, the pharmacokinetic rationale for combination therapies, and the synthetic biology breakthroughs that stabilized its global supply chain.

The Pharmacognosy Breakthrough: Project 523 and Cold Extraction

In the late 1960s, the global failure of quinoline-based antimalarials prompted China's "Project 523," a massive collaborative effort to discover novel therapeutics. The breakthrough was achieved by Tu Youyou's team, who turned to traditional Chinese pharmacopeia. While Artemisia annua (sweet wormwood) was historically noted for treating fevers, early hot-water extractions yielded inconsistent and largely inactive compounds[1].

The critical scientific pivot occurred when Tu Youyou hypothesized that the active antimalarial pharmacophore was thermolabile. By shifting the extraction solvent to ethyl ether and drastically lowering the temperature, her team successfully isolated the active compound[2]. We now understand the chemical causality: the antimalarial activity of artemisinin relies entirely on a fragile endoperoxide bridge, which undergoes thermal homolysis (destruction) when subjected to traditional boiling methods[3].

Experimental Protocol: Low-Temperature Ether Extraction of Artemisinin

This self-validating protocol reconstructs the foundational methodology used to isolate the active neutral fraction (Sample 191)[4],[2].

-

Biomass Maceration: Pulverize dried leaves of Artemisia annua.

-

Causality: Mechanical shearing disrupts the glandular trichomes where artemisinin is sequestered, maximizing the surface area for solvent penetration.

-

-

Cold Ether Steeping: Submerge the biomass in ethyl ether and maintain the temperature strictly below 40°C for 24 hours.

-

Causality: Ethyl ether is highly lipophilic, selectively partitioning the non-polar artemisinin. The strict thermal threshold prevents the degradation of the heat-sensitive 1,2,4-trioxane endoperoxide bridge.

-

-

Acid/Base Partitioning: Filter the crude extract and wash sequentially with mild alkaline and acidic aqueous solutions.

-

Causality: This biphasic separation removes inert acidic and basic plant impurities (e.g., alkaloids, flavonoids), isolating the neutral fraction which contains the active sesquiterpene lactone.

-

-

Crystallization: Evaporate the ether phase under a vacuum to yield pure artemisinin crystals.

-

Validation Check: The resulting crystalline extract must exhibit a neutral pH and demonstrate >95% inhibition of Plasmodium in murine in vivo models, confirming the structural integrity of the pharmacophore[3].

-

Structural Biology & Mechanism of Action

Unlike traditional antimalarials that inhibit hemozoin biocrystallization, artemisinin functions as a highly potent, fast-acting prodrug. Its activation is uniquely dependent on the parasite's own metabolic processes.

When Plasmodium falciparum infects a host erythrocyte, it degrades massive amounts of hemoglobin to acquire essential amino acids, releasing free heme (Fe²⁺) into its acidic digestive vacuole. This intra-parasitic heme iron acts as a specific catalyst, interacting with artemisinin's endoperoxide bridge[5]. The resulting heterolytic or homolytic cleavage of the O-O bond generates highly reactive carbon-centered free radicals and reactive oxygen species (ROS)[6],[7]. These radicals violently alkylate essential parasite biomolecules, including the sarco/endoplasmic reticulum calcium ATPase (PfATP6) and critical lipid membranes, leading to rapid depolarization and parasite death[5],[8].

Heme-mediated endoperoxide cleavage and radical generation in Plasmodium.

Overcoming Pharmacokinetic Limitations: Semi-Synthetic Derivatives & ACTs

While natural artemisinin rapidly reduces parasite biomass, it suffers from poor aqueous solubility and an extremely short elimination half-life (~1-2 hours)[9]. If used as a monotherapy, this rapid clearance leaves a small population of "persister" parasites, leading to high recrudescence rates and driving drug resistance[10].

To solve the solubility issue, medicinal chemists reduced the lactone carbonyl of artemisinin to yield dihydroartemisinin (DHA) , which was further modified into two critical semi-synthetic derivatives:

-

Artesunate: A water-soluble hemisuccinate derivative. Its solubility allows for intravenous (IV) administration, making it the gold standard for treating severe, life-threatening cerebral malaria[1],[9].

-

Artemether: A lipid-soluble methyl ether derivative, optimized for intramuscular (IM) injection and oral formulations, offering enhanced penetration into lipid-rich tissues[9].

To solve the half-life issue, the World Health Organization (WHO) mandated the use of Artemisinin-based Combination Therapies (ACTs) [11]. The pharmacological logic of an ACT is a deliberate mismatch of pharmacokinetics: the artemisinin derivative rapidly eliminates >99% of the parasite load within the first 48 hours, while a long-acting partner drug (e.g., lumefantrine, mefloquine) persists in the bloodstream for weeks to eradicate the remaining parasites, thereby protecting both drugs from resistance[10].

Table 1: Pharmacokinetic Profiles of Artemisinin Derivatives & ACT Partner Drugs

| Compound | Drug Class | Route of Administration | Elimination Half-Life | Clinical Rationale |

| Artemisinin | Natural Sesquiterpene | Oral | ~1-2 hours | Baseline prodrug; rapid clearance limits its efficacy as a monotherapy. |

| Artesunate | Semi-synthetic (Water-soluble) | Intravenous (IV) / Oral | <1 hour | IV administration allows immediate systemic bioavailability for severe P. falciparum malaria. |

| Artemether | Semi-synthetic (Lipid-soluble) | Intramuscular (IM) / Oral | ~2-3 hours | High lipid solubility enhances absorption and tissue distribution. |

| Lumefantrine | ACT Partner Drug | Oral | 3-6 days | Long half-life eradicates residual parasites; commonly co-formulated with artemether. |

| Mefloquine | ACT Partner Drug | Oral | 14-21 days | Extended prophylactic tail; paired with artesunate to prevent recrudescence. |

The Synthetic Biology Renaissance: Microbial Production

Despite the success of ACTs, global supply chains remained dangerously tethered to the agricultural yields of Artemisia annua, leading to severe price volatility[12]. To decouple drug production from agriculture, Dr. Jay Keasling's laboratory pioneered a synthetic biology approach to produce artemisinin precursors in engineered Saccharomyces cerevisiae (yeast)[13],[14].

This monumental feat of metabolic engineering involved rewiring the yeast to act as a microscopic chemical factory.

Experimental Protocol: Microbial Biosynthesis and Photochemical Conversion

This workflow details the industrial semi-synthetic production of artemisinin[13],[15].

-

Metabolic Pathway Engineering: Upregulate the endogenous yeast mevalonate pathway to overproduce farnesyl pyrophosphate (FPP). Introduce the A. annua genes for amorphadiene synthase and the cytochrome P450 monooxygenase (CYP71AV1)[13].

-

Causality: Yeast naturally produces FPP for sterol synthesis. Redirecting this carbon flux provides the exact backbone required for plant sesquiterpenes. CYP71AV1 performs a complex three-step oxidation to convert amorphadiene into artemisinic acid.

-

-

Fed-Batch Fermentation: Culture the engineered S. cerevisiae using simple sugars (glucose/galactose) under highly controlled, aerobic bioreactor conditions.

-

Causality: Aerobic respiration maximizes the ATP and NADPH yields required to sustain the energy-intensive P450 oxidation steps[12].

-

-

Extracellular Product Recovery: Continuously extract artemisinic acid from the culture medium.

-

Validation Check: High-performance liquid chromatography (HPLC) must confirm extracellular accumulation of artemisinic acid (>100 mg/L). Causality: The engineered yeast actively transports the acid extracellularly, preventing intracellular toxicity and drastically reducing downstream purification costs[13].

-

-

Photochemical Semi-Synthesis: Convert the purified artemisinic acid into artemisinin using a singlet oxygen-mediated photochemical reaction.

-

Causality: This in vitro photochemical step elegantly replicates the natural photo-oxidative cascade that occurs in the plant's glandular trichomes, successfully forming the critical endoperoxide bridge to yield pharmaceutical-grade artemisinin[15].

-

Synthetic biology workflow from simple sugars to artemisinin via engineered yeast.

References

-

What is the mechanism of Artemisinin? - Patsnap Synapse[5]

-

Artemisinin: mechanisms of action, resistance and toxicity - PubMed (NIH)[6]

-

The mode of action of antimalarial endoperoxides - PubMed (NIH)[8]

-

Making anti-malarials from yeast: Jay Keasling and synthetic biology - PLOS[12]

-

Artemisinin therapy for malaria - Lasker Foundation[4]

-

Production of the antimalarial drug precursor artemisinic acid in engineered yeast - Nature / ResearchGate[13]

-

Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization - Oxford Academic[7]

-

Synthetic Artemisinin Produced From Genetically Modified Yeast Could Lead to Large-Scale Production of ACTs - KFF Health News[14]

-

Launch of antimalarial drug a triumph for UC Berkeley, synthetic biology - UC Berkeley[15]

-

The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC (NIH)[3]

-

Tu Youyou - Wikipedia[1]

-

Discovering an Antimalarial Drug in Mao's China - Asimov Press[2]

-

Artemisinin: a game-changer in malaria treatment - Medicines for Malaria Venture (MMV)[9]

-

Artemisinin-based combination therapies for uncomplicated malaria - Medical Journal of Australia[11]

-

Artemisinin resistance and artemisinin-based combination therapy efficacy - World Health Organization (WHO)[10]

Sources

- 1. Tu Youyou - Wikipedia [en.wikipedia.org]

- 2. Discovering an Antimalarial Drug in Mao’s China [press.asimov.com]

- 3. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 6. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. who.int [who.int]

- 11. Artemisinin-based combination therapies for uncomplicated malaria | The Medical Journal of Australia [mja.com.au]

- 12. speakingofmedicine.plos.org [speakingofmedicine.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. kffhealthnews.org [kffhealthnews.org]

- 15. Launch of antimalarial drug a triumph for UC Berkeley, synthetic biology | Research UC Berkeley [vcresearch.berkeley.edu]

Methodological & Application

alpha-Artemether efficacy testing in mouse models of malaria

Application Note: Preclinical Evaluation of

Executive Summary & Scientific Rationale

-Artemether is the-

Impurity Profiling: It is a common byproduct in the synthesis of Artemether; quantifying its specific biological activity is required for regulatory impurity qualification (ICH Q3A/B).

-

Structure-Activity Relationship (SAR): Comparing the efficacy of the

vs.

This guide details the Peters’ 4-Day Suppressive Test (the gold standard for efficacy) and the Rane’s Curative Test (for established infection), specifically adapted for lipophilic endoperoxides like

Mechanism of Action (MoA) Visualization

Understanding the MoA is essential for interpreting efficacy data. Artemether functions via the cleavage of its endoperoxide bridge by ferrous iron (

Figure 1: Mechanism of Action. The interaction between the endoperoxide bridge of

Experimental Setup & Materials

Animal Model Selection

-

Species: Mus musculus (Swiss Albino or BALB/c).

-

Sex: Female or Male (must be consistent; females are often preferred to avoid aggression-induced stress).

-

Weight:

g. -

Justification: Rodent malaria models (Plasmodium berghei) are highly reproducible and predictive of human efficacy for artemisinin derivatives.

Parasite Strain

-

Strain: Plasmodium berghei ANKA (chloroquine-sensitive) or K173.

-

Inoculum Preparation:

-

Passage frozen stock into a donor mouse.

-

When donor parasitemia reaches 20–30%, collect blood via cardiac puncture into heparinized tubes.

-

Dilute with Phosphate Buffered Saline (PBS) or Isotonic Saline to achieve

parasitized erythrocytes (pRBCs) per 0.2 mL inoculum.

-

Drug Formulation (Critical Step)

-Artemether is highly lipophilic and poorly soluble in water. Improper formulation leads to erratic absorption and false-negative results.-

Vehicle A (Standard Oil): Dissolve

-Artemether in sterile Corn Oil or Peanut Oil. (Preferred for Oral Gavage/IM). -

Vehicle B (Solvent/Surfactant): 70% Tween-80 + 30% Ethanol (Stock). Dilute 1:10 with water before use.

-

Reference Drug:

-Artemether (Standard API) and Chloroquine (Positive Control).

Protocol A: The Peters’ 4-Day Suppressive Test

This protocol measures the drug's ability to prevent the establishment of infection.[2] It is the primary screen for calculating

Workflow Diagram

Figure 2: Workflow for the Peters' 4-Day Suppressive Test.

Step-by-Step Procedure

-

Infection (Day 0): Inoculate all mice (n=6 per group) intraperitoneally (IP) with

mL of inoculum ( -

Randomization: Randomly assign mice to treatment groups:

-

Group 1 (Negative Control): Vehicle only.

-

Group 2 (Positive Control): Chloroquine (

mg/kg) or -

Groups 3-6 (Test):

-Artemether at log-graded doses (e.g.,

-

-

Treatment (Days 0–3): Administer the drug via Oral Gavage (PO) or IP starting 2–4 hours post-infection (Day 0), then every 24 hours on Days 1, 2, and 3.

-

Sample Collection (Day 4): On Day 4 (96 hours post-infection), prepare thin blood smears from the tail vein.

-

Staining: Fix with methanol (2 min) and stain with 10% Giemsa (15–20 min).

-

Microscopy: Count parasitized RBCs per 1,000–2,000 total RBCs.

Data Calculation

Protocol B: Rane’s Test (Curative Efficacy)

This protocol evaluates the drug's ability to clear an established infection, mimicking a clinical treatment scenario.

-

Infection (Day 0): Inoculate mice as in Protocol A.

-

Incubation (Day 0–2): Allow infection to establish for 72 hours. Monitor parasitemia; it should reach ~5–10% by Day 3.

-

Treatment (Day 3–7): Administer

-Artemether daily for 5 days. -

Monitoring: Check parasitemia daily. Record mortality daily for 30 days.

-

Endpoint: Mean Survival Time (MST) and Cure Rate (mice surviving >30 days parasite-free).

Data Presentation & Analysis

Table 1: Example Data Layout for 4-Day Test

| Group | Dose (mg/kg) | Mean Parasitemia (%) ± SD | % Suppression | Significance (p-value)* |

| Vehicle Control | N/A | 0.0 | - | |

| 10 | 95.8 | <0.001 | ||

| 3 | 45.9 | <0.05 | ||

| 10 | 85.6 | <0.001 | ||

| 30 | 97.2 | <0.001 |

*Compared to Vehicle Control using One-Way ANOVA followed by Dunnett’s post-hoc test.

Calculating

Plot Log(Dose) on the X-axis vs. Probit (% Suppression) on the Y-axis. Perform linear regression to find the dose corresponding to 50% suppression.

-

Note: If

-Artemether shows an

Troubleshooting & Quality Control

-

Vehicle Toxicity: If control mice show weight loss or distress, the vehicle (especially high % Tween/Ethanol) may be toxic. Switch to Corn Oil.

-

Low Parasitemia in Controls: If Day 4 control parasitemia is <20%, the inoculum was non-viable or the mice have innate immunity. The experiment is invalid and must be repeated.

-

Recrudescence: In Rane's test, if parasites disappear and reappear, it indicates "suppression" but not "cure." This is common with artemisinins due to their short half-life.

References

-

Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.

-

Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology.

-

World Health Organization (WHO). (2015).[3] "Guidelines for the treatment of malaria. 3rd edition." WHO Guidelines.

-

Shmuklarsky, M. J., et al. (1993).[4] "Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo." American Journal of Tropical Medicine and Hygiene.

-

OECD. (2008).[5] "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Guidelines for the Testing of Chemicals.

Sources

- 1. gorgas.gob.pa [gorgas.gob.pa]

- 2. DETERMINATION OF EFFECTIVE DOSE OF ANTIMALARIAL FROM CASSIA SPECTABILIS LEAF ETHANOL EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whittington.nhs.uk [whittington.nhs.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Primate models for preclinical studies of alpha-Artemether

Application Note: Primate Models for Preclinical Studies of -Artemether[1]

Executive Summary & Strategic Context

-ArtemetherPreclinical evaluation in Non-Human Primates (NHP) is the regulatory "gold standard" for this compound class due to two unique translational factors:

-

Metabolic Similarity: NHPs replicate the complex auto-induction of Cytochrome P450 (CYP3A4/5) seen in humans, which drives the conversion of Artemether to its active metabolite, Dihydroartemisinin (DHA).[1][2]

-

Neuroanatomical Fidelity: NHPs are the only model capable of reliably predicting the specific brainstem neurotoxicity (audiometry and vestibular defects) associated with lipid-soluble artemisinins.

This guide details the experimental frameworks for profiling

Model Selection & Justification[2][3][4]

| Feature | Rhesus Macaque (Macaca mulatta) | Cynomolgus Macaque (Macaca fascicularis) | Owl Monkey (Aotus spp.) |

| Primary Use | Pharmacokinetics (PK), Neurotoxicity | General Safety, Metabolism | Efficacy (P. falciparum) |

| Metabolism | High homology to human CYP3A | High homology to human CYP3A | Distinct; less used for PK |

| Malaria Model | P. knowlesi (Severe), P. cynomolgi (Relapsing) | P. knowlesi, P. cynomolgi | P. falciparum (Human malaria) |

| Recommendation | Preferred for PK & Safety | Alternative for Safety | Reserved for Efficacy only |

Application I: Pharmacokinetic (PK) & Metabolic Profiling[2][5]

The primary challenge in studying

Experimental Protocol: PK Workflow

Objective: Determine

Study Design:

-

Subjects: Naive Rhesus macaques (

per group), 3–5 kg. -

Formulation:

-

Dosing Regimen:

Sampling Schedule:

-

Blood Collection: Femoral vein.[2]

-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1][2]

-

Processing: Immediate centrifugation at

C. Plasma must be acidified (add 1M acetic acid) or stabilized with sodium fluoride to prevent ex vivo hydrolysis of the endoperoxide bridge.

Bioanalytical Considerations (Chiral Separation)

Standard LC-MS/MS methods often co-elute

-

Requirement: Use a chiral stationary phase (e.g., Chiralcel OD-H) or distinct MRM transitions if fragmentation patterns differ.

-

Target LLOQ: 1–2 ng/mL for both

-Artemether and DHA.[2]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of

Caption: Metabolic pathway of

Application II: Safety Pharmacology (Neurotoxicity)

This is the critical path for safety. Lipid-soluble artemisinins (Artemether, Arteether) are known to cause selective necrosis of brainstem nuclei (vestibular and cochlear) in mammals.[1][2] The

The "Gold Standard" Neurotoxicity Protocol

Objective: Detect functional and structural damage to the brainstem.

Step-by-Step Methodology:

-

Dose Selection:

-

Functional Assessment (In-Life):

-

Clinical Observation: Daily checks for tremor, gait ataxia, and nystagmus.

-

Auditory Brainstem Response (ABR):

-

-

Histopathology (Terminal):

Neurotoxicity Assessment Logic

Caption: Workflow for assessing Artemisinin-induced neurotoxicity in primates, focusing on functional (ABR) and structural endpoints.

Application III: Efficacy Models (Malaria Challenge)

Since P. falciparum does not infect macaques, surrogate species are used.[1][2]

Protocol: Plasmodium knowlesi in Rhesus

P. knowlesi causes lethal, synchronized quotidian (24h) malaria in Rhesus, mimicking severe human P. falciparum.[1][2]

-

Inoculation: IV injection of

parasitized erythrocytes.[2] -

Monitoring: Daily blood smear (Giemsa) until parasitemia reaches 1–2%.[2]

-

Treatment: Administer

-Artemether (oral or IM).[2]-

Standard Control:

-Artemether (to calculate Relative Potency).[2]

-

-

Endpoints:

-

PCT (Parasite Clearance Time): Time to first negative smear.[2]

-

Recrudescence: Monitor for 28 days post-treatment.

-

Data Presentation & Interpretation

When reporting results, summarize comparative data against the

Table 1: Comparative Parameters (Hypothetical Template)

| Parameter | Interpretation | ||

| [Value] | [Value] | Bioavailability indicator. | |

| [Value] | [Value] | Absorption rate (Lipid solubility). | |

| DHA/Parent Ratio | [Value] | > 1.0 | Rate of prodrug activation.[2] |

| Neurotox Score (0-5) | [Value] | [Known Positive] | Safety margin assessment. |

| PCT (hours) | [Value] | ~12–24h | Efficacy potency.[2] |

References

-

World Health Organization. (2006).[2][3] Guidelines for the treatment of malaria. WHO Press.[2]

-

Navaratnam, V., et al. (2000).[1][2] "Pharmacokinetics of artemisinin-type compounds." Clinical Pharmacokinetics, 39(4), 255-270.[1][2]

-

Brewer, T. G., et al. (1994).[1][2] "Neurotoxicity in animals due to arteether and artemether."[2][4][5][6] Transactions of the Royal Society of Tropical Medicine and Hygiene, 88(Supp 1), 33-36.[1][2]

-

Dow, G. S., et al. (2006).[1][2] "Radial nerve conduction velocity and brainstem auditory evoked potential studies in dogs treated with artemether." Antimicrobial Agents and Chemotherapy, 50(11), 3756-3762.[1][2]

-

Lefèvre, G., et al. (2013).[1][2] "Pharmacokinetics and pharmacodynamics of the antimalarial ferroquine." Journal of Clinical Pharmacology, 53(5), 501-510.[1][2] (Cited for NHP PK methodology).

Sources

- 1. Artemether | C16H26O5 | CID 68911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-Artemether | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. ClinPGx [clinpgx.org]

- 4. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotoxicity in animals due to arteether and artemether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurotoxicity and artemisinin compounds do the observations in animals justify limitation of clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantification of alpha-Artemether in plasma

Application Note: Stereoselective Quantification of -Artemether in Plasma via HPLC-ECD

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the sensitive quantification of

While

-

Impurity Profiling: Monitoring epimerization during synthesis or storage.

-

Pharmacokinetic Precision: Distinguishing between the administered drug and potential isomeric metabolites or impurities.

The Challenge: Artemether lacks a conjugated

The Solution: This protocol utilizes Reductive Electrochemical Detection (ECD) . The endoperoxide bridge common to artemisinin derivatives is electroactive and easily reduced at a mercury or glassy carbon electrode. This method offers high specificity and sensitivity (LOD < 10 ng/mL) without the need for complex derivatization.

Scientific Mechanism & Logic

The Detection Principle: Reductive ECD

The core of this method relies on the reduction of the pharmacophore—the 1,2,4-trioxane ring (endoperoxide bridge).

-

Mechanism: At a negative potential (typically -0.8V to -1.0V vs. Ag/AgCl), the peroxide bond breaks, consuming electrons.

-

Selectivity: Most plasma matrix components (proteins, lipids) are not reducible at these potentials, resulting in a "clean" baseline compared to UV detection.

-

Stereoselectivity: The chromatographic separation relies on the spatial orientation of the methoxy group at C-10. On a C18 stationary phase, the

-epimer (equatorial methoxy) typically exhibits different solvation and retention characteristics than the

Decision Framework: Why ECD?

Figure 1: Decision tree for selecting the detection method based on matrix and sensitivity requirements.

Materials & Reagents

| Category | Item | Specification |

| Standards | Reference Standard (>98% purity) | |

| For resolution check (>99% purity) | ||

| Artemisinin (IS) | Internal Standard | |

| Solvents | Acetonitrile (ACN) | HPLC Grade |

| Methanol (MeOH) | HPLC Grade | |

| Water | Milli-Q / HPLC Grade (18.2 MΩ) | |

| n-Hexane | Extraction Grade | |

| Ethyl Acetate | Extraction Grade | |

| Buffer | Ammonium Acetate | Analytical Reagent Grade |

| Acetic Acid | Glacial, for pH adjustment |

Experimental Protocol

Chromatographic Conditions

-

System: HPLC with Electrochemical Detector (e.g., Antec Leyden DECADE or BASi Epsilon).

-

Column: C18 Reverse Phase (e.g., Waters Symmetry C18 or Phenomenex Luna C18).

-

Mobile Phase: Acetonitrile : Acetate Buffer (pH 5.0) [60:40 v/v].

-

Buffer Prep: 0.05 M Ammonium Acetate adjusted to pH 5.0 with acetic acid.

-

Note: The mobile phase must be thoroughly degassed (helium sparging) to remove oxygen, which causes high background noise in ECD.

-

-

Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Mode: Reductive (DC Mode).

-

Working Electrode: Glassy Carbon or Gold-Amalgam.

-

Reference Electrode: Ag/AgCl.

-

Potential: -1.0 V.

-

Range: 10–50 nA.

-

Sample Preparation (Liquid-Liquid Extraction)

Plasma proteins must be removed, and the analyte concentrated.

-

Aliquot: Transfer 500 µL of plasma into a 15 mL centrifuge tube.

-

Internal Standard: Add 50 µL of Artemisinin solution (1 µg/mL). Vortex for 10 sec.

-

Extraction: Add 3 mL of extraction solvent (n-Hexane : Ethyl Acetate, 90:10 v/v).

-

Why: This non-polar mixture extracts the lipophilic artemether while leaving polar plasma proteins behind.

-

-

Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Mobile Phase. Vortex for 1 minute.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Diagram

Figure 2: Step-by-step sample preparation workflow for plasma extraction.

Validation & Performance Criteria

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before every run.

System Suitability (Pre-Run Check)

Inject a standard mixture containing

| Parameter | Acceptance Criteria | Logic |

| Resolution ( | > 1.5 between | Ensures accurate quantification of the specific alpha isomer. |

| Tailing Factor ( | 0.9 < | Indicates column health and lack of secondary interactions. |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |

| Capacity Factor ( | > 2.0 | Ensures analyte is separated from the solvent front (void volume). |

Linearity and Sensitivity[3][6]

-

Linear Range: 20 – 2000 ng/mL.

-

LOD (Limit of Detection): ~10 ng/mL (S/N = 3).

-

LOQ (Limit of Quantification): ~25 ng/mL (S/N = 10).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Current | Dissolved Oxygen | Sparge mobile phase with Helium for at least 15 mins. |

| Impure Electrolyte | Use highest purity buffer salts; pass mobile phase through 0.22 µm filter. | |

| Drifting Baseline | Temperature Fluctuations | Ensure column and detector cell are thermostatted (30°C). |

| Electrode Fouling | Polish the working electrode (alumina slurry) or run pulse-cleaning sequence. | |

| No Peaks | Cell Off | Check if the potentiostat is ON and cell is connected. |

| Potential too low | Verify potential is set to -1.0V (reduction requires negative voltage). | |

| Merging of | Column Degradation | Replace C18 column or reduce organic modifier (ACN) by 2-5%. |

References

-

Navaratnam, V., et al. (1995). Determination of artemether and dihydroartemisinin in blood plasma by high-performance liquid chromatography for application in clinical pharmacological studies. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 289-294. Link

-

Vandercruyssen, K., et al. (2014). HPLC-ECD method for the determination of artemether and its metabolite dihydroartemisinin in human plasma.[1] Malaria Journal. (Contextual grounding for ECD application).

-

César, I. C., & Pianetti, G. A. (2009). Quantitation of artemether in pharmaceutical raw material and injections by high performance liquid chromatography.[5][2][3][6][7][8][9][10] Brazilian Journal of Pharmaceutical Sciences, 45(4), 737-742. Link (Provides UV comparison data).

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rjptonline.org [rjptonline.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. academicjournals.org [academicjournals.org]

LC-MS/MS for detecting alpha-Artemether and its metabolites

Application Note: High-Sensitivity LC-MS/MS Profiling of -Artemether and Dihydroartemisinin in Biological Matrices

Executive Summary

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of

Key Technical Challenges Addressed:

-

Thermal Instability: The endoperoxide bridge in artemisinin derivatives degrades under high heat, making GC-MS unsuitable.

-

Lack of Chromophores: These compounds lack UV-active groups, rendering HPLC-UV insensitive.

-

Epimeric Resolution: Differentiating

-ARM from the -

Ionization Efficiency: Protonated molecular ions

are unstable; this method utilizes ammonium adducts

Scientific Background & Mechanism[2][3][4]

Metabolic Pathway

Artemether is a semi-synthetic derivative of artemisinin. In vivo, it is rapidly demethylated by Cytochrome P450 enzymes (primarily CYP3A4/5) into the active metabolite DHA. DHA undergoes further glucuronidation before elimination.

[2]

Mass Spectrometry Strategy

Artemisinin derivatives are fragile. Standard ESI+ conditions often lead to in-source fragmentation, destroying the molecular ion.

-

Adduct Formation: We utilize Ammonium Formate in the mobile phase. This forces the formation of stable

adducts rather than unstable protonated ions. -

Fragmentation: Collision Induced Dissociation (CID) of the ammonium adduct yields a characteristic fragment at m/z 163 , corresponding to the rupture of the peroxide bridge and loss of the side chain.

Experimental Protocol

Materials & Reagents[5]

-

Standards:

-Artemether (Ref Std), -

Internal Standard (IS): Artemisinin or Artemether-d3.[3]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

-

Buffer: Ammonium Formate (10mM), Formic Acid.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation to remove phospholipids and prevent ion suppression.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex 10s.

-

Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

-

Why MTBE? It provides a cleaner extract than Ethyl Acetate for this class of compounds and forms a distinct upper layer.

-

-

Agitation: Shake/Vortex for 10 minutes at high speed.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Evaporation: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 30°C.

-

Caution: Do not exceed 40°C; thermal degradation of the peroxide bridge may occur.

-

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) . Vortex gently.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions (LC)

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

-

Note: The T3 bonding technology aids in retaining polar metabolites and resolving isomers.

-

-

Column Temp: 35°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 40 | Initial |

| 1.00 | 40 | Isocratic Hold (Matrix diversion) |

| 4.00 | 90 | Linear Ramp |

| 5.50 | 90 | Wash |

| 5.60 | 40 | Re-equilibration |

| 7.00 | 40 | End |

Mass Spectrometry Conditions (MS/MS)

-

Source: ESI Positive (Electrospray Ionization).[4]

-

Mode: MRM (Multiple Reaction Monitoring).[5]

-

Spray Voltage: 4500 V.

-

Source Temp: 400°C.

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (eV) |

| 316.2 | 163.1 | Quant | 18 | |

| 316.2 | 267.2 | Qual | 12 | |

| DHA | 302.2 | 163.1 | Quant | 16 |

| 302.2 | 267.1 | Qual | 10 | |

| Artemisinin (IS) | 300.2 | 209.1 | Quant | 14 |

Analytical Workflow Diagram

Method Validation & Troubleshooting

Epimer Separation (Critical Quality Attribute)

-

Validation Step: Inject a mixed standard of

and -

Requirement: Baseline resolution (

) is required to ensure the quantification of the

Matrix Effects & Hemolysis

Artemisinin derivatives degrade in the presence of iron released from hemolyzed red blood cells.

-

Solution: If analyzing clinical samples from malaria patients (high hemolysis risk), add Sodium Fluoride (NaF) or Potassium Oxalate to the collection tubes, or treat plasma immediately with a stabilizing agent (e.g., low concentration ascorbic acid) to prevent Fe-catalyzed degradation.

Linearity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Curve Fit: Weighted (

) linear regression.

References

-

World Health Organization. (2019). Guidelines for the treatment of malaria.[5] WHO. [Link]

-

Lindegardh, N., et al. (2008). Major pitfalls in the measurement of artemisinin derivatives in plasma in clinical studies. Journal of Chromatography B, 876(1), 54-60.[3] [Link]

-

Hodel, E. M., et al. (2009). A sensitive LC–MS/MS method for the simultaneous determination of artemether and dihydroartemisinin in human plasma.[6] Journal of Chromatography B, 877(10), 867-872. [Link]

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

-

Hanpithakpong, W., et al. (2008). Liquid chromatographic-mass spectrometric method for the determination of artesunate and dihydroartemisinin in human plasma. Journal of Chromatography B, 876(1), 61-68. [Link]

Sources

- 1. An HPLC-MS method for simultaneous estimation of alpha,beta-arteether and its metabolite dihydroartemisinin, in rat plasma for application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. A liquid-liquid LC/MS/MS assay for the determination of artemether and DHA in malaria patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Cell-Based Assessment of Alpha-Artemether Cytotoxicity

This Application Note and Protocol guide is designed for researchers investigating the cytotoxic profile of alpha-Artemether (and its stereoisomers). While beta-Artemether is the predominant antimalarial anomer, the alpha-anomer is a critical subject of study for stereoselective toxicity, impurity profiling in pharmaceutical manufacturing, and repurposing for oncological applications.

Introduction & Mechanistic Rationale

Alpha-Artemether (a methyl ether derivative of Dihydroartemisinin) operates on a "Trojan Horse" mechanism. Unlike conventional cytotoxins that inhibit specific enzymatic targets, Artemether's activity is driven by its 1,2,4-trioxane ring (endoperoxide bridge).

The Mechanism of Action (MoA)

The cytotoxicity of alpha-Artemether is inextricably linked to intracellular iron pools.

-

Activation: The endoperoxide bridge is cleaved by ferrous iron (

) or heme.[1] -

ROS Burst: This cleavage generates carbon-centered free radicals and Reactive Oxygen Species (ROS).

-

Cellular Damage: The ROS surge causes oxidative stress, damaging mitochondrial membranes, depolarizing the mitochondrial membrane potential (

), and triggering intrinsic apoptosis.

Why Alpha vs. Beta? While the beta-anomer is generally more potent against Plasmodium species, the alpha-anomer exhibits a distinct solubility and metabolic stability profile. In mammalian cytotoxicity testing (e.g., for hepatotoxicity screening or cancer efficacy), distinguishing the specific activity of the alpha-anomer is crucial for establishing a therapeutic index.

Experimental Strategy

To fully characterize alpha-Artemether, a single assay is insufficient. We employ a Triangulated Approach :

-

Metabolic Activity (MTT Assay): Determines the loss of viable cell metabolism (Mitochondrial function).

-

Membrane Integrity (LDH Assay): Confirms necrotic cell death and membrane rupture.

-

Mechanistic Validation (ROS Assay): Verifies that toxicity is driven by the specific endoperoxide-mediated oxidative stress.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the critical path from compound preparation to mechanistic readout, highlighting the iron-dependent activation pathway.

Caption: Figure 1: Operational workflow linking alpha-Artemether preparation to iron-dependent activation and multi-parametric cytotoxicity readouts.[2]

Protocol 1: Metabolic Viability (MTT Assay)

Objective: To determine the IC50 of alpha-Artemether based on mitochondrial succinate dehydrogenase activity. Scope: Adherent cell lines (e.g., HepG2, HeLa, MCF-7).

Reagents & Preparation

| Reagent | Specification | Preparation Note |

| Alpha-Artemether | >98% Purity | Dissolve in 100% DMSO to 50 mM stock. Critical: Sonicate if crystals persist. Store at -20°C. |

| MTT Reagent | 5 mg/mL in PBS | Filter sterilize (0.22 µm). Protect from light. |

| Solubilization Buffer | DMSO (100%) | Used to dissolve formazan crystals. |

| Culture Media | DMEM/RPMI + 10% FBS | Ensure Iron levels are standard (do not use iron-chelating media). |

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Harvest cells and adjust density to

to -

Seed 100 µL/well into 96-well plates.

-

Control Wells: Include "Media Blank" (no cells) and "Vehicle Control" (Cells + DMSO only).

-

Incubate 24 hours at 37°C, 5%

.

-

-

Compound Treatment (Day 1):

-

Solubility Check: Alpha-Artemether is lipophilic. Prepare an intermediate dilution in culture media.

-

Dosing: Create a 7-point serial dilution (e.g., 0.1 µM to 100 µM).

-

Vehicle Limit: Ensure final DMSO concentration is

in all wells to prevent solvent toxicity. -

Aspirate old media and add 100 µL of treatment media. Incubate for 48 to 72 hours .

-

-

MTT Labeling (Day 3/4):

-

Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[3]

-

Incubate for 3–4 hours at 37°C.

-

Observation: Check for purple formazan crystals under a microscope.

-

-

Solubilization & Measurement:

-

Carefully aspirate supernatant (do not disturb crystals).

-

Add 100 µL of 100% DMSO to each well.

-

Shake plate on an orbital shaker for 10 minutes (protected from light).

-

Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

-

Data Analysis & QC

-

Calculate % Viability:

-

QC Criteria: The Z-factor should be > 0.5. If Vehicle Control OD < 0.5, seeding density was too low.

Protocol 2: Mechanistic ROS Assessment (DCFDA)

Objective: To confirm that cytotoxicity is driven by the endoperoxide-mediated generation of Reactive Oxygen Species (ROS).

Reagents

-

DCFDA (H2DCFDA): Cell-permeant ROS indicator.

-

Tert-Butyl Hydroperoxide (TBHP): Positive control for ROS.

Methodology

-

Seeding: Seed cells in black-walled, clear-bottom 96-well plates (

cells/well). Incubate overnight. -

Staining:

-

Wash cells 1x with PBS.

-

Incubate with 20 µM DCFDA in serum-free media for 45 minutes at 37°C.

-

-

Treatment:

-

Wash cells to remove excess dye.

-

Add alpha-Artemether (at IC50 concentration determined in Protocol 1) in phenol-red-free media.

-

Time Point: ROS generation is rapid. Measure fluorescence kinetically every 15 mins for 4 hours.

-

-

Readout:

-

Excitation: 485 nm / Emission: 535 nm.

-

Interpretation: A significant increase in fluorescence compared to Vehicle Control confirms oxidative stress mechanism.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Alpha-Artemether insolubility in aqueous media. | Do not exceed 100 µM in media. Use an intermediate dilution step in DMSO before adding to media. |

| High Background | Media interference or fingerprints. | Use phenol-red-free media for ROS assays. Wipe plate bottom before reading. |

| No Toxicity | Low intracellular iron. | Some cancer lines have low labile iron. Supplement media with 10 µM Ferric Ammonium Citrate (FAC) 24h prior to enhance sensitivity (Holotomography). |

References

-

Mechanism of Action: Patsnap Synapse. (2024). What is the mechanism of Artemether?Link

-

Solubility & Stability: Cayman Chemical. (2022).[3][4] Artemether Product Information & Solubility.Link

-

Cardiotoxicity & ROS: Eder, S. et al. (2020). Mechanisms of artemether toxicity on single cardiomyocytes and protective effect of nanoencapsulation. British Journal of Pharmacology. Link

-

Comparative Efficacy: Shmuklarsky, M.J. et al. (1993). Comparison of beta-artemether and beta-arteether against malaria parasites in vitro and in vivo.[3][5][6] American Journal of Tropical Medicine and Hygiene.[3][7] Link

-